molecular formula C9H11FN2 B1345028 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886366-21-8

7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No.: B1345028
CAS No.: 886366-21-8
M. Wt: 166.2 g/mol
InChI Key: NNXGSKKLUSOLHT-UHFFFAOYSA-N
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Description

7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a chemical compound belonging to the benzodiazepine family It is characterized by the presence of a fluorine atom at the 7th position of the benzodiazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate substituted aniline.

    Cyclization: The aniline undergoes cyclization with a suitable reagent to form the benzodiazepine core.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzodiazepines.

Scientific Research Applications

7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
  • 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
  • 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Uniqueness

The presence of the fluorine atom at the 7th position imparts unique properties to 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine, such as increased metabolic stability and altered binding affinity to biological targets compared to its chloro, bromo, and methyl analogs .

Properties

IUPAC Name

7-fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11-12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXGSKKLUSOLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(CN1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649668
Record name 7-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886366-21-8
Record name 7-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886366-21-8
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